![molecular formula C14H12N2O2S B2915455 N-(5,7-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide CAS No. 851080-75-6](/img/structure/B2915455.png)
N-(5,7-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide
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Overview
Description
N-(5,7-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as DMBF and has been synthesized using various methods.
Scientific Research Applications
Synthesis and Molecular Characterization
N-(5,7-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide, a thiazole-based heterocyclic amide, has been synthesized and characterized through various analytical techniques. Its structure was detailed using elemental analysis, IR, 1H NMR, 13C NMR spectroscopy, and single-crystal X-ray diffraction. Density functional theory (DFT) modeling further elucidated its molecular and electronic structures. This compound demonstrated significant antimicrobial activity against various microorganisms, suggesting its potential for pharmacological and medical applications (Cakmak et al., 2022).
Antifungal and Antiprotozoal Activity
Research has explored the antifungal and antiprotozoal potentials of furan-2-carboxamide derivatives. Positional isomers of various aromatic heterocyclic carboxamides, including furan derivatives, have shown high activity against gray mold. These findings are critical for developing new fungicides (Banba et al., 2013). Another study synthesized derivatives that exhibited strong DNA affinities and in vitro and in vivo activities against T. b. rhodesiense and P. falciparum, pointing to their use as antiprotozoal agents (Ismail et al., 2004).
Antiviral Properties
Furan-carboxamide derivatives have been identified as potent inhibitors of the influenza A H5N1 virus. Structural modifications, particularly the 2,5-dimethyl-substitution on the heterocyclic moiety, significantly influenced the anti-influenza activity. This discovery opens new avenues for the development of treatments against lethal influenza strains (Yongshi et al., 2017).
Chemoselective Synthesis Techniques
In the realm of organic synthesis, this compound serves as a precursor in various chemoselective syntheses. Its unique structure facilitates the preparation of diverse heterocyclic compounds, which are crucial for pharmaceutical development and other scientific applications (Carpenter & Chadwick, 1985).
Mechanism of Action
Target of Action
The primary target of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide is Mycobacterium tuberculosis . The compound has been found to have potent inhibitory effects against this bacterium, making it a potential candidate for anti-tubercular therapy .
Mode of Action
The compound interacts with its target through a series of molecular interactions. . This binding disrupts the normal function of the protein, leading to the inhibition of the bacterium’s growth .
Biochemical Pathways
The compound affects the biochemical pathways associated with the synthesis of cell wall components in Mycobacterium tuberculosis . By inhibiting the DprE1 protein, the compound disrupts the production of key cell wall components, which in turn inhibits the growth and proliferation of the bacterium .
Result of Action
The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth . This is achieved through the disruption of key biochemical pathways within the bacterium, leading to the inhibition of cell wall component synthesis . This ultimately results in the bacterium’s inability to grow and proliferate .
properties
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-8-6-9(2)12-10(7-8)15-14(19-12)16-13(17)11-4-3-5-18-11/h3-7H,1-2H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMLYKSWKRIGAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC=CO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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